![molecular formula C17H20N4O4S B2833202 Ethyl 1-(furan-2-yl(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate CAS No. 868220-74-0](/img/structure/B2833202.png)
Ethyl 1-(furan-2-yl(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a novel 1,2,4-triazole derivative . It is available from suppliers for scientific research needs . The molecular formula of the compound is C23H23N5O6S and it has a molecular weight of 497.53 .
Synthesis Analysis
The synthesis of similar 1,2,4-triazole derivatives has been reported in the literature . These compounds were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Molecular Structure Analysis
The molecular structure of similar 1,2,4-triazole derivatives was confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis . The target 1,2,4-triazole derivatives were designed based on the chemical structures of Letrozole, Anastrozole and 4-triazolylflavans which act as aromatase inhibitors .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar 1,2,4-triazole derivatives include the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . This method featured high regioselectivity, good functional group tolerance, and a wide substrate scope .Physical And Chemical Properties Analysis
The physical and chemical properties of similar 1,2,4-triazole derivatives have been reported. These compounds are thermally stable with decomposition onset temperatures ranging from 147–228 °C . They exhibit acceptable densities (1.77–1.80 g cm −3) and optimal oxygen balance .Wissenschaftliche Forschungsanwendungen
Synthesis and Antagonist Activity
Compounds incorporating elements of the structure , such as furan and piperidine derivatives, have been synthesized and evaluated for their potential as 5-HT2 antagonists, which are of interest in the treatment of various central nervous system disorders, including depression and anxiety. For instance, the synthesis of 4-(benzo[b]furan-2-yl)piperidines and their potent 5-HT2 antagonist activity in vitro highlights the therapeutic potential of these compounds (Watanabe, Yoshiwara, & Kanao, 1993).
Analytical and Spectral Study
The reaction of Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate with 4-amino salicylic acid to afford a complex for antimicrobial activity assessment underlines the potential use of such derivatives in developing new antibacterial agents. Transition metal complexes of furan ring-containing organic ligands have been prepared and characterized, showing different activity of inhibition on the growth of bacteria, which suggests their potential application in antimicrobial treatments (Patel, 2020).
Antimicrobial Evaluation
Further exploration into heterocyclic compounds utilizing structural motifs similar to Ethyl 1-(furan-2-yl(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate has shown promising results in antimicrobial activity. The synthesis of novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, for instance, has been pursued, with the compounds being screened for their antimicrobial properties, suggesting a potential application in developing new antibacterial and antifungal agents (El‐Kazak & Ibrahim, 2013).
Potential for Antihypertensive Agents
Derivatives incorporating elements of the compound's structure have been studied for their potential as antihypertensive agents. The synthesis of 1,2,4-triazolol[1,5-alpha]pyrimidines bearing piperidine or piperazine moieties demonstrates the exploration of these compounds for their potential use in treating hypertension, with some showing promising in vitro and in vivo activity (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Heterocyclic compounds containing nitrogen atoms, especially heterocyclic rings with three nitrogen atoms, like 1,2,4-triazole ring, are one of the most important active pharmaceutical scaffolds . These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . Therefore, the future direction could be the synthesis and evaluation of more 1,2,4-triazole derivatives for their potential therapeutic applications.
Eigenschaften
IUPAC Name |
ethyl 1-[furan-2-yl-(6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c1-2-24-16(23)11-5-7-20(8-6-11)13(12-4-3-9-25-12)14-15(22)21-17(26-14)18-10-19-21/h3-4,9-11,13,22H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKMOGXGDZCLTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(C2=CC=CO2)C3=C(N4C(=NC=N4)S3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dimethylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2833119.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2833120.png)
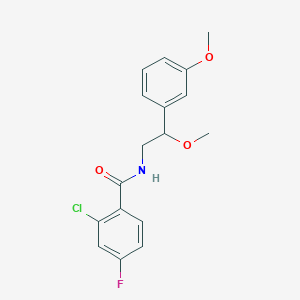
![Methyl 3-(4-{[(4-methoxyphenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate](/img/structure/B2833125.png)
![N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-3-phenoxypropane-1-sulfonamide](/img/structure/B2833126.png)
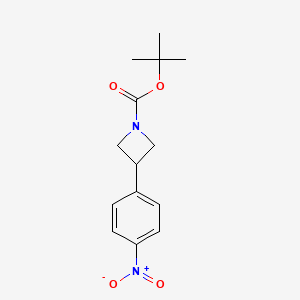
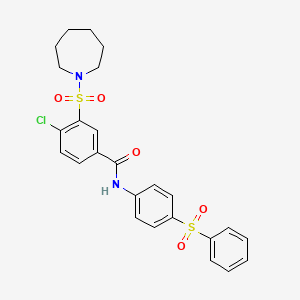
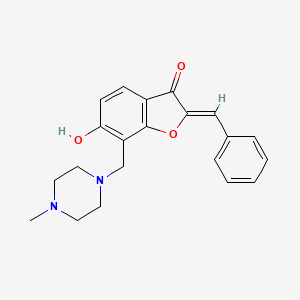
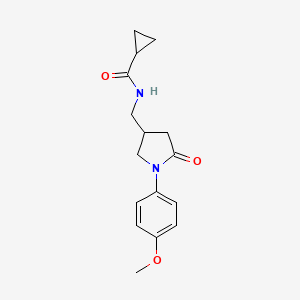
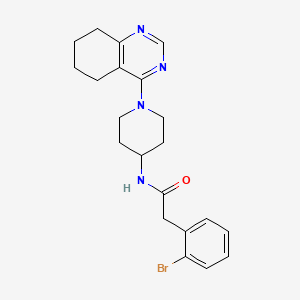
![3-Fluoro-4-[[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2833135.png)
![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide](/img/structure/B2833136.png)
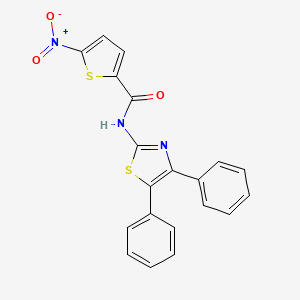
![3-ethyl-N-[(3-fluorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2833138.png)